molecular formula C8H16O2 B8525626 3-Methoxy-4-heptanone

3-Methoxy-4-heptanone

Cat. No. B8525626
M. Wt: 144.21 g/mol
InChI Key: PPVIGLHWNQLEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-heptanone is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-4-heptanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-heptanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Methoxy-4-heptanone

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-methoxyheptan-4-one

InChI

InChI=1S/C8H16O2/c1-4-6-7(9)8(5-2)10-3/h8H,4-6H2,1-3H3

InChI Key

PPVIGLHWNQLEQO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(CC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.5 grams of 3-chloro-4-heptanone in 3 ml anhydrous methanol (0.01 moles 3-chloro-4-heptanone) is placed into a 25 ml, three-necked, round bottom flask equipped with magnetic stirrer, pot thermometer, reflux condenser (with drying tube), 10 ml addition funnel with nitrogen inlet at top an ice water-salt bath, and nitrogen bubbler. The 3-chloro-4-heptanone solution is cooled to a temperature of between 0° and 1° C. Into the 10 ml addition funnel is placed a solution of 0.54 grams of sodium methoxide dissolved in 7 ml anhydrous methanol (0.01 moles sodium methoxide). Over a period of one hour, while maintaining the reaction mass at a temperature of between 0° and 1° C, the sodium methoxide solution is added to the 3-chloro-4-heptanone. The reaction mass is then permitted to warm up to room temperature. It is then vacuum filtered thereby separating the white precipitate from the filtrate. The white solid precipitate is washed with 25 ml methylene chloride, and the washings are combined with the filtrate prior to concentration. After concentration of the filtrate, the concentrate is dried over anhydrous sodium sulfate and further concentrated to a weight of 1.0 grams (white oil). The major peak is isolated by GLC trapping (8' × 1/4" SE-30 column). NMR, IR and mass spectral analyses confirm that the resulting material has the structure: ##STR107##
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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